Spiro[2.5]octane-2-sulfonyl chloride Spiro[2.5]octane-2-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 2168613-14-5
VCID: VC7011551
InChI: InChI=1S/C8H13ClO2S/c9-12(10,11)7-6-8(7)4-2-1-3-5-8/h7H,1-6H2
SMILES: C1CCC2(CC1)CC2S(=O)(=O)Cl
Molecular Formula: C8H13ClO2S
Molecular Weight: 208.7

Spiro[2.5]octane-2-sulfonyl chloride

CAS No.: 2168613-14-5

Cat. No.: VC7011551

Molecular Formula: C8H13ClO2S

Molecular Weight: 208.7

* For research use only. Not for human or veterinary use.

Spiro[2.5]octane-2-sulfonyl chloride - 2168613-14-5

Specification

CAS No. 2168613-14-5
Molecular Formula C8H13ClO2S
Molecular Weight 208.7
IUPAC Name spiro[2.5]octane-2-sulfonyl chloride
Standard InChI InChI=1S/C8H13ClO2S/c9-12(10,11)7-6-8(7)4-2-1-3-5-8/h7H,1-6H2
Standard InChI Key VWVNJDKPMCJUFM-UHFFFAOYSA-N
SMILES C1CCC2(CC1)CC2S(=O)(=O)Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

Spiro[2.5]octane-2-sulfonyl chloride features a bicyclic framework where a cyclopropane ring is fused to a cyclohexane ring via a shared sp³-hybridized carbon atom. The sulfonyl chloride group (SO2Cl-\text{SO}_2\text{Cl}) is attached to the cyclopropane moiety, creating a highly polarized electrophilic center. Key structural parameters include:

PropertyValueSource
Molecular FormulaC8H13ClO2S\text{C}_8\text{H}_{13}\text{ClO}_2\text{S}
Molecular Weight208.7 g/mol
IUPAC Namespiro[2.5]octane-2-sulfonyl chloride
SMILESC1CCC2(CC1)CC2S(=O)(=O)Cl\text{C1CCC2(CC1)CC2S(=O)(=O)Cl}
InChIKeyVWVNJDKPMCJUFM-UHFFFAOYSA-N

The spirocyclic system imposes significant ring strain, particularly in the cyclopropane component, which enhances reactivity toward nucleophilic substitution and cycloaddition reactions .

Electronic and Steric Features

Density functional theory (DFT) calculations reveal that the sulfonyl chloride group withdraws electron density from the cyclopropane ring, rendering the sulfur atom highly electrophilic. This polarization facilitates reactions with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonic acids, respectively . The steric bulk of the spiro framework also influences regioselectivity in substitution reactions, favoring attack at the less hindered positions .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of spiro[2.5]octane-2-sulfonyl chloride typically involves a two-step process:

  • Construction of the Spiro[2.5]octane Backbone:
    Starting from bicyclo[2.2.1]hept-5-ene (norbornene), ring-opening metathesis followed by hydrogenation yields spiro[2.5]octane . Alternative methods employ stereospecific ring-contraction rearrangements of fused cyclobutanols, as demonstrated by Nakada and colleagues (2010), who achieved spirocyclopropane formation via strain-driven σ-bond migration .

  • Introduction of the Sulfonyl Chloride Group:
    Chlorosulfonation of spiro[2.5]octane using chlorosulfonic acid (ClSO3H\text{ClSO}_3\text{H}) under controlled temperatures (0–5°C) affords the target compound. Reaction conditions must be carefully optimized to minimize side products such as polysulfonation derivatives.

Industrial-Scale Considerations

Large-scale production requires precise control of stoichiometry and reaction kinetics. Batch reactors with cooling jackets are preferred to manage exothermic chlorosulfonation, while chromatographic purification ensures >95% purity.

Applications in Organic Synthesis

Intermediate for Pharmacologically Active Molecules

The sulfonyl chloride group serves as a linchpin for constructing sulfonamide-based drugs. For example:

  • Antibacterial Agents: Analogues of spiro-β-lactams, such as those reported by Heiran et al. (2023), exhibit enhanced activity against Gram-positive bacteria when functionalized with morpholine rings .

  • Kinase Inhibitors: Spirocyclic sulfonamides demonstrate ATP-noncompetitive inhibition of Src kinase, a target in oncology, with IC₅₀ values as low as 0.9 μM .

Material Science Applications

The rigid spiro framework improves thermal stability in polymers. Incorporating spiro[2.5]octane-2-sulfonyl chloride into epoxy resins increases glass transition temperatures (TgT_g) by 15–20°C compared to linear analogs.

Research Advancements and Challenges

Stereochemical Control

Recent studies emphasize the role of stereoelectronic effects in directing reaction pathways. For instance, Nakada’s ring-contraction method preserves stereochemistry during spirocyclopropane formation, enabling enantioselective synthesis of complex scaffolds .

Solubility and Bioavailability

A persistent challenge is the compound’s low aqueous solubility, which limits its utility in drug delivery. Prodrug strategies, such as conjugation with polyethylene glycol (PEG) chains, are under investigation to enhance pharmacokinetic profiles .

Comparative Analysis with Related Compounds

CompoundMolecular FormulaKey FeatureApplication
Spiro[2.5]octaneC8H14\text{C}_8\text{H}_{14}Parent hydrocarbonSolvent in specialty reactions
Spiro[2.5]octane-2-sulfonamideC8H14N2O2S\text{C}_8\text{H}_{14}\text{N}_2\text{O}_2\text{S}Sulfonamide derivativeAntibacterial agents
Spiro[2.4]heptane-1-sulfonyl chlorideC7H11ClO2S\text{C}_7\text{H}_{11}\text{ClO}_2\text{S}Smaller spiro systemLimited to small-molecule synthesis

The larger ring size of spiro[2.5]octane-2-sulfonyl chloride reduces ring strain compared to spiro[2.4]heptane analogs, enhancing stability without compromising reactivity .

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